molecular formula C10H7FN2O2 B1391913 (E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)-acrylate CAS No. 1246090-95-8

(E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)-acrylate

Cat. No.: B1391913
CAS No.: 1246090-95-8
M. Wt: 206.17 g/mol
InChI Key: BFGIHTQPQHUEJY-NSCUHMNNSA-N
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Description

(E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)-acrylate is a chemical compound with the molecular formula C10H7FN2O2 and a molecular weight of 206.17 g/mol. It is a building block used in various chemical syntheses and has applications in scientific research and industrial processes.

Preparation Methods

The synthesis of (E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)-acrylate involves the reaction of methyl acrylate with 6-cyano-5-fluoropyridine under specific conditions. The reaction typically requires a base catalyst and is conducted under controlled temperature and pressure to ensure the desired (E)-isomer is obtained. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

(E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)-acrylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or cyano groups, using reagents like sodium methoxide or ammonia.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)-acrylate is used in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)-acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)-acrylate can be compared with other similar compounds, such as:

    3-cyanopyridines: These compounds share a similar pyridine core and cyano group, but may differ in other substituents and their biological activities.

    Aristolochic acids: Although structurally different, these compounds also have significant biological activities and are used in various research applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.

Properties

IUPAC Name

methyl (E)-3-(6-cyano-5-fluoropyridin-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c1-15-10(14)3-2-7-4-8(11)9(5-12)13-6-7/h2-4,6H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGIHTQPQHUEJY-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=C(N=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=C(N=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678397
Record name Methyl (2E)-3-(6-cyano-5-fluoropyridin-3-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246090-95-8
Record name Methyl (2E)-3-(6-cyano-5-fluoropyridin-3-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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